2-ペンチルピリジン
概要
説明
2-Pentylpyridine, also known as 2-n-Amylpyridine or 2-Amylpyridine, is an organic compound with the molecular formula C10H15N. It is a derivative of pyridine, characterized by the presence of a pentyl group attached to the second carbon of the pyridine ring. This compound is known for its distinct odor and is often associated with the Maillard reaction, which is responsible for the browning and aroma of roasted foods .
科学的研究の応用
2-Pentylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its role in the Maillard reaction and its impact on food chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the flavor and fragrance industry due to its distinct odor.
準備方法
Synthetic Routes and Reaction Conditions: 2-Pentylpyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with pentyl halides under basic conditions. Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of 2-Pentylpyridine typically involves the catalytic hydrogenation of pyridine derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its applications .
化学反応の分析
Types of Reactions: 2-Pentylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridines.
作用機序
The mechanism of action of 2-Pentylpyridine is primarily associated with its role in the Maillard reaction. This reaction involves the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids, leading to the formation of N-aldosylamines. These intermediates undergo further reactions to produce various heterocyclic compounds, including 2-Pentylpyridine .
類似化合物との比較
2-Hexylthiophene: Another compound formed during the Maillard reaction.
2-Phenylpyridine: A derivative of pyridine with a phenyl group attached to the second carbon.
Comparison: 2-Pentylpyridine is unique due to its specific odor and its formation during the Maillard reaction, which is not as prominent in similar compounds like 2-Hexylthiophene and 2-Phenylpyridine. Additionally, its applications in the flavor and fragrance industry set it apart from other pyridine derivatives .
生物活性
2-Pentylpyridine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and food science. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.
2-Pentylpyridine (C10H13N) is a pyridine derivative characterized by a pentyl group attached to the nitrogen-containing aromatic ring. It can be synthesized through various methods, including the reaction of pyridine with pentyl halides or via bioconversion processes involving microorganisms.
Biological Activities
The biological activity of 2-pentylpyridine has been studied in several contexts, including its antimicrobial properties, its role in food flavoring, and its potential therapeutic applications.
Antimicrobial Activity
Research indicates that 2-pentylpyridine exhibits notable antimicrobial properties. In a study assessing the biological effects of various volatile compounds from marine and terrestrial bacteria, 2-pentylpyridine was found to inhibit the growth of several pathogenic bacteria and fungi. It demonstrated significant activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans .
Table 1: Antimicrobial Activity of 2-Pentylpyridine
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Klebsiella pneumoniae | 12 |
Candida albicans | 18 |
Aspergillus fumigatus | 14 |
These results suggest that 2-pentylpyridine could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, studies have indicated that pyridine derivatives, including 2-pentylpyridine, may possess anticancer activity. A recent investigation into novel pyridine compounds revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including Caco-2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells . While specific data on 2-pentylpyridine's direct cytotoxicity is limited, its structural similarity to other active pyridine compounds suggests potential for further exploration in cancer therapeutics.
The mechanisms underlying the biological activities of 2-pentylpyridine are multifaceted:
- Quorum Sensing Interference : It has been shown to influence bacterial communication through interference with quorum-sensing pathways, which are critical for bacterial virulence and biofilm formation .
- Antioxidant Properties : The presence of pro-oxidants such as FeCl3 and CuCl2 during processing has been linked to increased levels of 2-pentylpyridine in soy protein isolates, indicating its potential role as an antioxidant .
Applications in Food Science
In food technology, 2-pentylpyridine is recognized for its contribution to flavor profiles. It is produced during lipid oxidation processes and has been identified as a key aroma compound in various food products. Its formation is influenced by factors such as cooking methods and the presence of specific enzymes like lipoxygenase .
Table 2: Formation of 2-Pentylpyridine in Food Products
Food Product | Concentration (ppm) |
---|---|
Soy Protein Isolate | 0.16 - 0.51 |
Potato Chips | High concentration |
特性
IUPAC Name |
2-pentylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDXVAOHEOSTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062308 | |
Record name | 2-Pentylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; | |
Record name | 2-Pentylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
102.00 to 107.00 °C. @ 760.00 mm Hg | |
Record name | 2-Pentylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Pentylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.901 | |
Record name | 2-Pentylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2294-76-0 | |
Record name | 2-Pentylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2294-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pentylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PENTYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4693 | |
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Record name | Pyridine, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Pentylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PENTYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N74L1UD11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Pentylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 2-pentylpyridine formation in food systems?
A1: 2-Pentylpyridine is primarily formed through the Maillard reaction, specifically from the interaction of amino acids and lipid oxidation products. Studies have shown that 2,4-decadienal, a product of lipid oxidation, reacts with various amino acids, especially asparagine and glutamine, to generate 2-pentylpyridine [, , , , , ]. This reaction is significantly enhanced in oil mediums [].
Q2: How does the presence of sucrose impact the formation of 2-pentylpyridine in a heated glycine and soybean oil mixture?
A2: Interestingly, the addition of sucrose inhibits 2-pentylpyridine formation in a heated glycine and soybean oil mixture. While sucrose degradation products like furfurals are formed, pyridines are absent. Research suggests that 2,4-decadienal is crucial for 2-pentylpyridine generation, and other chemicals tested, including sucrose degradation products, decreased pyridine formation [].
Q3: Are there structural isomers of 2-pentylpyridine formed during these reactions, and if so, under what conditions?
A3: Yes, 3-pentylpyridine is another isomer identified, though in lower quantities than 2-pentylpyridine. Both isomers have been found in reactions involving 2,4-decadienal and amino acids, especially asparagine and glutamine [, ]. Notably, while oil mediums favor overall alkylpyridine formation, some isomers like 3-pentylpyridine are primarily observed in aqueous systems [].
Q4: Can phenylalanine, an aromatic amino acid, be converted to other compounds in the presence of 2,4-decadienal?
A4: Yes, research indicates that 2,4-decadienal can convert phenylalanine to styrene. This reaction is favored in dry, anaerobic conditions at a pH of approximately 6 []. The proposed mechanisms involve either an electronic rearrangement of the phenylalanine-decadienal imine or a Michael addition followed by beta-elimination, both leading to styrene, 2-pentylpyridine, carbon dioxide, and hydrogen [].
Q5: Does the presence of 2-pentylpyridine and other similar compounds pose any risk after the digestion of oxidized oils?
A5: Research using an in vitro digestion model suggests that a portion of 2-pentylpyridine and other toxic oxygenated α,β-unsaturated aldehydes, like 4-hydroxy-2-nonenal (HNE), can remain bioaccessible after the digestion of oxidized oils. These compounds are distributed across the lipidic, aqueous, and pellet phases of the digested mixture, indicating potential absorption into the systemic circulation []. This highlights the potential health risks associated with consuming oxidized oils.
Q6: What sensory properties are associated with 2-pentylpyridine and related compounds?
A6: 2-Pentylpyridine and its substituted derivatives, along with ethenylpyrazines, are potent flavoring agents. Sensory evaluation by expert panels characterized these compounds as possessing intense green and herbal notes []. This highlights their potential application in flavoring and food industries.
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